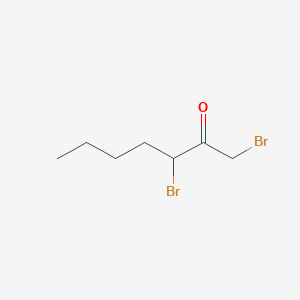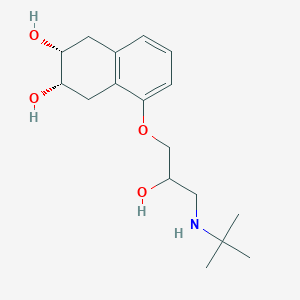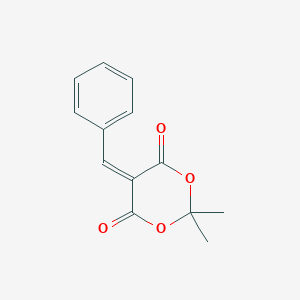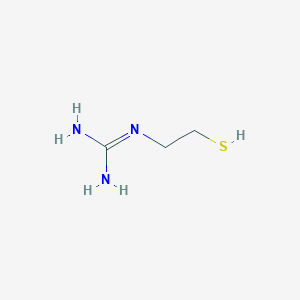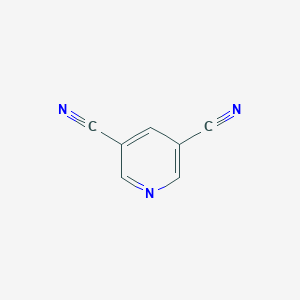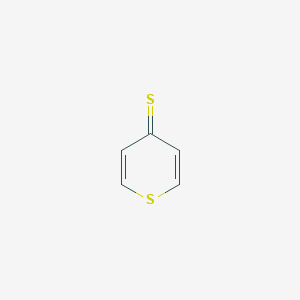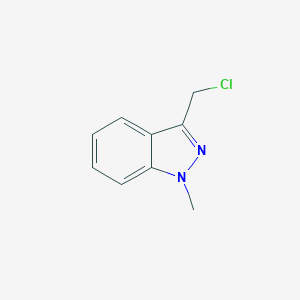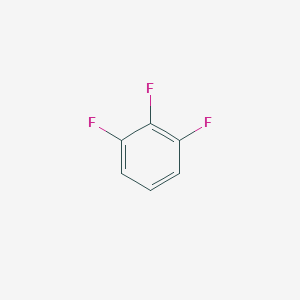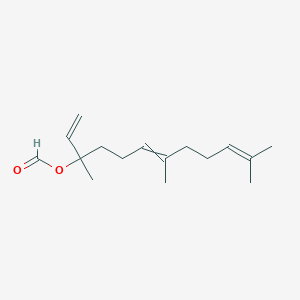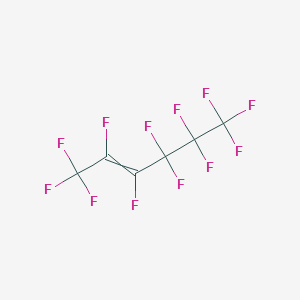
Perfluorohexene-2
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Perfluorohexene-2 involves complex chemical processes that yield highly fluorinated products. For instance, the direct fluorination of hydrocarbon precursors in fluorinated solvents by an F2/N2 gas mixture is a common approach for synthesizing perfluorinated compounds like Perfluorohexene-2. This method ensures the incorporation of fluorine atoms into the molecular structure, significantly altering the chemical properties of the original hydrocarbon molecule (Mikeš et al., 2009).
Molecular Structure Analysis
The molecular structure of Perfluorohexene-2, like other perfluorinated compounds, exhibits unique features due to the presence of fluorine atoms. The electron diffraction studies of perfluoro compounds provide insights into their conformation, indicating a structure significantly influenced by the fluorine substitution. These studies reveal detailed geometric parameters, such as bond lengths and angles, that contribute to the understanding of the molecular structure and its impact on physical and chemical properties (Beagley & Pritchard, 1985).
Chemical Reactions and Properties
Perfluorohexene-2 undergoes various chemical reactions, reflecting its reactivity and the influence of the perfluoroalkyl groups. The reactions with nucleophiles and the synthesis of cyclic compounds demonstrate the compound's versatility in forming new chemical structures. For instance, perfluoro-3,4-dimethylhexa-2,4-diene, a related compound, shows efficiency in forming heterocycles and cyclopentadienes, highlighting the reactivity of perfluorinated dienes (Chambers et al., 1991).
Physical Properties Analysis
The physical properties of Perfluorohexene-2 are closely linked to its molecular structure, characterized by high stability and resistance to thermal and chemical degradation. The presence of fluorine atoms contributes to the compound's low refractive index and high glass transition temperature, making it suitable for applications requiring materials with exceptional stability and optical clarity. Studies on perfluorinated polymers derived from similar compounds underline the remarkable thermal stability and optical transparency of these materials (Okamoto & Teng, 2009).
Chemical Properties Analysis
The chemical properties of Perfluorohexene-2 are distinguished by its reactivity towards various chemical agents, including nucleophiles and electrophiles. The compound's interactions with these agents lead to a range of chemical transformations, producing new perfluorinated structures with diverse functionalities. The reactions involving fluoride ions, for example, showcase the compound's ability to participate in complex chemical pathways, resulting in the synthesis of fluorinated dienes and cyclobutenes, among other products (Chambers et al., 1981).
Applications De Recherche Scientifique
Vacuum Pyrolysis and Ionization Potential Studies : Gomeri et al. (1991) conducted a mass spectrometric study on the vacuum pyrolysis of perfluorohexene-2. They determined the ionization potential (IP) of the perfluoro-2-buten-4-yl radical generated by this process, which is a valuable piece of data in understanding the chemical properties and reactions of perfluorohexene-2 derivatives (Gomeri et al., 1991).
Incorporation into Perfluorosulfonic Acid Membranes : Rábago et al. (1994) explored the effects of incorporating fluorocarbon and hydrocarbon surfactants, including perfluorohexene derivatives, into perfluorosulfonic acid (Nafion) membranes. These membranes have applications in chemical sensors, fuel cells, and biomedical sensing. The study focused on how these surfactants improve membrane permeability, a crucial factor in their efficiency and utility (Rábago et al., 1994).
Atmospheric Impact Studies : Kopylov et al. (2022) researched the ecological properties of perfluorohexenes, such as C6F12, a related compound to perfluorohexene-2. They studied its atmospheric lifetime and its global warming potential (GWP), providing important insights into the environmental impact of these compounds (Kopylov et al., 2022).
Polymer Applications : Okamoto et al. (2016) developed new amorphous perfluoro polymers, including perfluorodioxolane polymers, which can be used as plastic optical fibers and gas separation membranes. These polymers, derived from perfluorohexene-2, have high thermal stability and are useful in automotive and aircraft applications (Okamoto et al., 2016).
Reactions with Thionucleophiles : Chen et al. (1985) studied the reactions of perfluoro-3,4-dimethyl-4-ethylhexene-2 (a derivative of perfluorohexene-2) with thionucleophiles. Understanding these reactions contributes to the knowledge of chemical transformations and synthesis involving perfluoroalkyl compounds (Chen et al., 1985).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(E)-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDBBTPNNYKSQX-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895250 | |
| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohexene-2 | |
CAS RN |
67899-37-0 | |
| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research highlights reactions of perfluorohexene isomers with nucleophiles like amines and alcoholates. What drives this reactivity, and how does it differ from typical alkene chemistry?
A1: Perfluorinated alkenes, unlike typical alkenes, exhibit a reversed polarity due to the high electronegativity of fluorine. This makes the carbon atoms electrophilic, enabling them to readily react with nucleophiles. For example, 3,4-Bis(trifluoromethyl)-perfluorohexene-[3] (a perfluorohexene isomer) reacts with diethylamine, resulting in the substitution of a fluorine atom with the diethylamine group []. This contrasts with typical alkene reactions, which often involve electrophilic attack on the electron-rich double bond.
Q2: One study mentions the formation of a surfactant after reacting a perfluorohexene derivative with sodium allyl alcoholate and subsequently modifying the product with silicon compounds. What properties of perfluorinated compounds make them suitable for surfactant applications?
A2: Perfluorinated compounds are known for their low surface energy, excellent chemical resistance, and thermal stability. These properties make them highly desirable in various applications, including surfactants. The study demonstrating the synthesis of silicon-containing surfactants from a perfluorohexene derivative [] highlights the potential of using these compounds as building blocks for materials with unique surface properties, such as water and oil repellency.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
